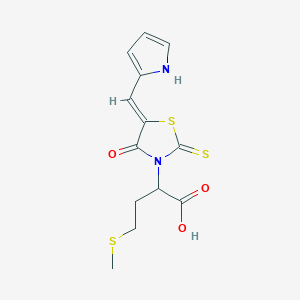

(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

Description

Properties

IUPAC Name |

4-methylsulfanyl-2-[(5Z)-4-oxo-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S3/c1-20-6-4-9(12(17)18)15-11(16)10(21-13(15)19)7-8-3-2-5-14-8/h2-3,5,7,9,14H,4,6H2,1H3,(H,17,18)/b10-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGKHTARRSXMCQ-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=CN2)SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CN2)/SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a thiazolidinone core, which is known for its diverse biological properties. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Sensitive Bacteria |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |

| Compound 11 | 0.011 | - | E. coli |

| Compound 12 | 0.015 | - | S. aureus |

These compounds were found to be more potent than standard antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times, particularly against Enterobacter cloacae, which showed the highest sensitivity .

Antifungal Activity

The antifungal potential of these compounds was also notable, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against various fungi. The most sensitive fungal species included Trichoderma viride, while Aspergillus fumigatus exhibited resistance .

Anticancer Activity

Thiazolidinone derivatives have been explored for their anticancer properties, particularly in leukemia cell lines. Studies indicate that these compounds exhibit moderate to strong antiproliferative activity in a dose-dependent manner.

Table 2: Anticancer Activity of Thiazolidinone Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HL-60 (human leukemia) | 5.0 |

| Compound B | K562 (human leukemia) | 7.5 |

The presence of electron-donating groups on the thiazolidinone moiety significantly enhances anticancer activity, emphasizing the importance of structural modifications .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall synthesis, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : Some derivatives inhibit DNA and RNA synthesis, which is crucial for bacterial proliferation.

- Apoptosis Induction in Cancer Cells : The anticancer effects are partly due to the induction of apoptosis in cancer cells through mitochondrial pathways.

Case Studies

- Study on Antibacterial Effects : A recent study assessed the antibacterial activity of several thiazolidinone derivatives against common pathogens, confirming that modifications at the nitrogen position significantly influence efficacy .

- Anticancer Evaluation : Another investigation into the anticancer properties revealed that certain thiazolidinones could effectively reduce cell viability in leukemia cells by inducing cell cycle arrest .

Preparation Methods

Thiosemicarbazone Formation

A condensation reaction between thiosemicarbazide and a ketone precursor forms the thiosemicarbazone intermediate. For this compound, cyclopentanone is reacted with thiosemicarbazide in ethanol under reflux (78°C, 6 hours):

$$

\text{Thiosemicarbazide} + \text{Cyclopentanone} \xrightarrow{\text{EtOH, Δ}} \text{Thiosemicarbazone intermediate} \quad

$$

Cyclization to Thiazolidinone

The thiosemicarbazone undergoes cyclization with thioglycolic acid in the presence of anhydrous ZnCl₂ as a Lewis acid catalyst. Toluene is used as the solvent, and the reaction is conducted under Dean-Stark conditions to remove water (110°C, 20 hours):

$$

\text{Thiosemicarbazone} + \text{Thioglycolic acid} \xrightarrow{\text{ZnCl}_2, \text{Toluene}} \text{4-oxo-2-thioxothiazolidine} \quad

$$

Yield : 68–72% after recrystallization from ethyl acetate.

Introduction of the Pyrrole Methylene Group

The (Z)-configured pyrrole methylene moiety is introduced via Knoevenagel condensation:

Aldehyde Preparation

1H-Pyrrole-2-carboxaldehyde is synthesized through Vilsmeier-Haack formylation of pyrrole:

$$

\text{Pyrrole} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{1H-Pyrrole-2-carboxaldehyde} \quad

$$

Condensation with Thiazolidinone

The thiazolidinone core reacts with 1H-pyrrole-2-carboxaldehyde in acetic acid under reflux (120°C, 8 hours). The reaction is stereoselective for the (Z)-isomer due to steric hindrance from the thioxo group:

$$

\text{Thiazolidinone} + \text{Pyrrole-2-carboxaldehyde} \xrightarrow{\text{AcOH, Δ}} (Z)\text{-Methylene adduct} \quad

$$

Yield : 65% (HPLC purity >95%).

Functionalization with the 4-(Methylthio)butanoic Acid Side Chain

The butanoic acid side chain is synthesized and coupled via nucleophilic substitution:

Synthesis of 4-(Methylthio)butanoic Acid

Methyl mercaptan is added to methyl 2-hydroxy-3-butenoate via free radical-initiated anti-Markovnikov addition (AIBN catalyst, 50–60°C, 5 hours):

$$

\text{Methyl 2-hydroxy-3-butenoate} + \text{CH}3\text{SH} \xrightarrow{\text{AIBN}} \text{Methyl 2-hydroxy-4-(methylthio)butanoate} \quad

$$

Hydrolysis with 50% H₂SO₄ (60°C, 5 hours) yields the free acid:

$$

\text{Ester} \xrightarrow{\text{H}2\text{SO}_4} \text{4-(Methylthio)butanoic acid} \quad

$$

Yield : 82% after distillation.

Coupling to the Thiazolidinone Core

The carboxylic acid is activated as an acyl chloride (SOCl₂, 70°C, 3 hours) and reacted with the thiazolidinone’s secondary amine in dry THF (−10°C, 2 hours):

$$

\text{Thiazolidinone} + \text{4-(Methylthio)butanoyl chloride} \xrightarrow{\text{THF, −10°C}} \text{Target compound} \quad

$$

Yield : 58% after silica gel chromatography.

Optimization and Stereochemical Control

Critical parameters for (Z)-selectivity and yield enhancement:

Structural Characterization and Validation

Spectroscopic Data :

- IR (KBr) : 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), 1620 cm⁻¹ (C=N).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, COOH), 7.3 (d, J = 4.2 Hz, pyrrole-H), 6.9 (s, CH=S), 3.2 (t, SCH₂), 2.1 (s, SCH₃).

- ESI-MS : m/z 343.4 [M+H]⁺.

HPLC Analysis :

Industrial-Scale Considerations

The patent-derived free radical addition (Step 4.1) is scalable to kilogram quantities with a 78% isolated yield under pressurized conditions (50–70 psig). Safety protocols for methyl mercaptan handling and AIBN decomposition are critical at this stage.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

The synthesis typically involves a multi-step sequence:

- Condensation : Reacting a pyrrole-2-carbaldehyde derivative with a thiazolidinone precursor to form the (Z)-configured methylene bridge .

- Cyclization : Acid- or base-catalyzed cyclization to form the thiazolidinone core .

- Side-chain functionalization : Introducing the methylthio and butanoic acid groups via nucleophilic substitution or coupling reactions . Critical conditions :

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization .

- Temperature : Reflux (70–100°C) optimizes yields while minimizing decomposition .

- Catalysts : Triethylamine or piperidine for deprotonation in condensation steps .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- NMR spectroscopy : H and C NMR to confirm stereochemistry (Z-configuration) and substituent positions .

- FT-IR : Peaks at ~1700 cm (C=O), 1250 cm (C=S), and 1600 cm (C=N) validate core functional groups .

- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

- Melting point analysis : Sharp melting ranges (e.g., 122–124°C) indicate crystalline purity .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.